molecular formula C12H14ClN5O2 B5754447 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

Cat. No.: B5754447
M. Wt: 295.72 g/mol
InChI Key: XXKSNULCKIADLH-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2-propyltetrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O2/c1-2-7-18-16-12(15-17-18)14-11(19)8-20-10-6-4-3-5-9(10)13/h3-6H,2,7-8H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKSNULCKIADLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The starting material, 2-chlorophenol, is reacted with an appropriate acylating agent to form the 2-chlorophenoxy intermediate.

    Introduction of the Tetrazole Ring: The intermediate is then subjected to a cyclization reaction with a suitable azide source to introduce the tetrazole ring.

    Acetamide Formation: Finally, the tetrazole-containing intermediate is reacted with an acylating agent to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products Formed

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced acetamide derivatives.

    Substitution Products: Substituted chlorophenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)acetamide: Lacks the tetrazole ring.

    N-(2-propyl-2H-tetrazol-5-yl)acetamide: Lacks the chlorophenoxy group.

Uniqueness

2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is unique due to the presence of both the chlorophenoxy group and the tetrazole ring, which confer distinct chemical and biological properties.

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